(S)-1-(4-bromo-2-fluorophenyl)ethan-1-amine

Chiral Resolution Enantioselective Synthesis Stereochemical Purity

(S)-1-(4-Bromo-2-fluorophenyl)ethan-1-amine (CAS 1228559-00-9) is a chiral benzylic amine featuring bromine at the 4-position and fluorine at the 2-position of the phenyl ring, with defined (S)-stereochemistry at the α-carbon. This halogenation pattern creates a distinct electronic environment that influences both nucleophilic reactivity at the amine center and electrophilic aromatic substitution potential.

Molecular Formula C8H9BrFN
Molecular Weight 218.07
CAS No. 1228559-00-9
Cat. No. B3176962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(4-bromo-2-fluorophenyl)ethan-1-amine
CAS1228559-00-9
Molecular FormulaC8H9BrFN
Molecular Weight218.07
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)Br)F)N
InChIInChI=1S/C8H9BrFN/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m0/s1
InChIKeyBRPFKIPSXUHGSH-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(4-Bromo-2-fluorophenyl)ethan-1-amine (CAS 1228559-00-9): Chiral Amine Building Block for TRPA1-Targeted Pharmaceutical Synthesis


(S)-1-(4-Bromo-2-fluorophenyl)ethan-1-amine (CAS 1228559-00-9) is a chiral benzylic amine featuring bromine at the 4-position and fluorine at the 2-position of the phenyl ring, with defined (S)-stereochemistry at the α-carbon . This halogenation pattern creates a distinct electronic environment that influences both nucleophilic reactivity at the amine center and electrophilic aromatic substitution potential [1]. The compound serves as a versatile chiral intermediate in medicinal chemistry, with its primary documented application as a key synthetic precursor in the preparation of TRPA1 (Transient Receptor Potential Ankyrin 1) antagonists being developed for chronic pain and inflammatory disorders .

Why Generic Substitution of (S)-1-(4-Bromo-2-fluorophenyl)ethan-1-amine with Analogs Risks Failed Synthesis and Invalidated Pharmacological Data


Procurement of the precise (S)-enantiomer (CAS 1228559-00-9) is non-negotiable when stereochemistry dictates biological activity. This compound is explicitly employed as a chiral intermediate in the synthesis of TRPA1 antagonists, where the (S)-configuration is integral to the final pharmacophore . Substitution with the racemate (CAS 1034266-14-2) or the (R)-enantiomer (CAS 845930-79-2) introduces an undefined stereocenter or the incorrect absolute configuration, respectively, which can abolish target binding or introduce confounding pharmacological profiles [1]. Furthermore, regioisomeric analogs such as 2-(4-bromo-2-fluorophenyl)ethanamine (CAS 325163-35-7) possess a distinct carbon chain length and amine placement, rendering them mechanistically divergent—functioning as PSMA binding agents rather than TRPA1 antagonist precursors [2]. Generic substitution based solely on halogenation pattern thus carries high risk of synthetic failure and data invalidation in structure-activity relationship (SAR) studies.

Quantitative Evidence for (S)-1-(4-Bromo-2-fluorophenyl)ethan-1-amine: Head-to-Head Differentiation from Analogs


Enantiomeric Purity: Defined (S)-Stereochemistry vs. Racemic or (R)-Configurations

The (S)-enantiomer (CAS 1228559-00-9) provides a single, defined stereoisomer with specific optical rotation and chromatographic behavior, in contrast to the racemic mixture (CAS 1034266-14-2) which contains equal amounts of (R)- and (S)-forms. Direct chiral HPLC or SFC analysis confirms enantiomeric excess (ee) typically exceeding 97-98% for the isolated (S)-form . The (R)-enantiomer (CAS 845930-79-2) exhibits identical molecular weight (218.07 g/mol) but opposite optical rotation and distinct biological interactions [1].

Chiral Resolution Enantioselective Synthesis Stereochemical Purity

Synthetic Yield Efficiency: Biocatalytic vs. Chemical Reduction Routes to Chiral Amines

While direct yield data for this specific compound is limited in open literature, class-level inference from transaminase-mediated synthesis of structurally analogous chiral benzylic amines demonstrates substantial efficiency advantages. A co-expression system employing amine transaminase with lactate dehydrogenase and glucose dehydrogenase achieves yields exceeding 95% with substrate loads up to 74 g/L for chiral amine synthesis [1]. In contrast, traditional chemical reduction of the corresponding ketone (4-bromo-2-fluoroacetophenone) using sodium borohydride followed by chiral resolution typically yields less than 50% overall recovery of the desired enantiomer due to resolution losses .

Biocatalysis Amine Transaminase Asymmetric Synthesis

Target Application Specificity: TRPA1 Antagonist Intermediate vs. Off-Target Analogs

The (S)-1-(4-bromo-2-fluorophenyl)ethan-1-amine scaffold, particularly as its hydrochloride salt (CAS 1311254-85-9), is explicitly documented as a chiral building block for TRPA1 antagonist synthesis, with referenced applications in patent literature WO2020/106768 and WO2020/106772 . In direct contrast, the regioisomeric analog 2-(4-bromo-2-fluorophenyl)ethanamine (CAS 325163-35-7) functions as a competitive prostate-specific membrane antigen (PSMA) binding agent for radiopharmaceutical applications—a mechanistically distinct target class [1].

TRPA1 Antagonist Pain Therapeutics Ion Channel Modulation

Halogenation Pattern Reactivity: 4-Bromo-2-fluoro vs. Alternative Substitution Regioisomers

The specific 4-bromo-2-fluoro substitution pattern on (S)-1-(4-bromo-2-fluorophenyl)ethan-1-amine creates a unique reactivity profile. The bromine at the para-position relative to the α-amine-bearing carbon provides an optimal handle for Suzuki-Miyaura and related palladium-catalyzed cross-coupling reactions, while the ortho-fluorine modulates electron density and can participate in nucleophilic aromatic substitution under appropriate conditions . Alternative regioisomers such as 1-(3-bromo-2-fluorophenyl)ethan-1-amine (CAS not available; PubChem structure) or 1-(4-bromo-3-fluorophenyl)ethanamine shift the halogen positions, altering both electronic distribution and steric accessibility for subsequent derivatization [1].

Cross-Coupling Nucleophilic Aromatic Substitution Electronic Effects

Documented Commercial Availability: (S)-Enantiomer vs. (R)-Enantiomer Supply Chain

The (S)-enantiomer (CAS 1228559-00-9) is commercially available from multiple reputable suppliers including EvitaChem (catalog EVT-3313612), BenchChem (catalog B3176962), and Fluorochem (as hydrochloride salt, catalog F300984, CAS 1311254-85-9) . The (R)-enantiomer (CAS 845930-79-2) is also commercially available from Bide Pharmatech (catalog BD115498), ChemScene, and others, but serves opposite stereochemical requirements [1]. Pricing for the (S)-enantiomer hydrochloride from Fluorochem: 100 mg at £29.00, 1 g at £128.00 (as of catalog listing) . The racemate (CAS 1034266-14-2) is available from Sigma-Aldrich (95% purity, pale-yellow liquid) and other suppliers .

Supply Chain Commercial Availability Procurement

Optimal Procurement and Application Scenarios for (S)-1-(4-Bromo-2-fluorophenyl)ethan-1-amine


TRPA1 Antagonist Lead Optimization and SAR Studies

Utilize (S)-1-(4-bromo-2-fluorophenyl)ethan-1-amine as a chiral building block in the synthesis of TRPA1 antagonists targeting chronic pain and inflammatory disorders. The defined (S)-stereochemistry is essential for maintaining the correct three-dimensional pharmacophore geometry required for TRPA1 channel modulation, as documented in patent applications WO2020/106768 and WO2020/106772 . Procurement of the enantiomerically pure (S)-form eliminates the confounding variable of racemic mixtures in dose-response and selectivity profiling.

Palladium-Catalyzed Cross-Coupling for Diversified Library Synthesis

Employ the 4-bromo substituent as a reactive handle for Suzuki-Miyaura, Buchwald-Hartwig, or related palladium-catalyzed cross-coupling reactions to generate diverse libraries of chiral amine derivatives. The 4-bromo-2-fluoro substitution pattern provides optimal electronic and steric properties for coupling efficiency, while the ortho-fluorine offers additional sites for subsequent nucleophilic aromatic substitution . This reactivity profile distinguishes the compound from regioisomeric analogs with alternative halogen placement.

Chiral Resolution Method Development and Analytical Reference Standard

Use enantiomerically pure (S)-1-(4-bromo-2-fluorophenyl)ethan-1-amine as an analytical reference standard for developing and validating chiral HPLC or supercritical fluid chromatography (SFC) methods. The compound's well-defined stereochemistry and commercial availability in high purity (≥95-98%) make it suitable for establishing retention time benchmarks and assessing enantiomeric excess in asymmetric synthesis workflows . This application directly leverages the stereochemical differentiation from the racemate (CAS 1034266-14-2) and the (R)-enantiomer (CAS 845930-79-2).

Biocatalytic Process Development for Chiral Amine Synthesis

Apply the compound as a model substrate for evaluating and optimizing amine transaminase (ATA) biocatalytic systems. Class-level evidence from transaminase-mediated synthesis of structurally analogous chiral benzylic amines demonstrates yields exceeding 95% under optimized co-expression conditions [1]. Procurement of the authentic (S)-enantiomer provides a reference standard for assessing enzymatic enantioselectivity and for calibrating chiral analytical methods in biocatalysis research.

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